molecular formula C7H10ClN3OS B1365729 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide CAS No. 391864-00-9

2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B1365729
CAS No.: 391864-00-9
M. Wt: 219.69 g/mol
InChI Key: OTRRQPRHLHNAKR-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiadiazole derivatives, including this compound, have been shown to inhibit carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in tissues . Additionally, this compound can interact with heat shock proteins, which are involved in protein folding and protection against stress .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiadiazole derivatives can modulate the activity of kinases, which are enzymes that play a pivotal role in cell signaling . This modulation can lead to alterations in gene expression and metabolic pathways, ultimately affecting cell function and viability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with carbonic anhydrase results in the inhibition of this enzyme, affecting the acid-base balance in cells . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiadiazole derivatives can remain stable under specific conditions, but their activity may diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, although the extent of these effects can vary .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as anticancer activity, without significant toxicity . At higher doses, toxic or adverse effects can occur, including damage to vital organs and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can inhibit enzymes involved in glycolysis, leading to alterations in glucose metabolism . Additionally, it can affect the levels of key metabolites, such as ATP and NADH, which are essential for cellular energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, thiadiazole derivatives can be transported across cell membranes by specific transporters, allowing them to reach their target sites within the cell .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can accumulate in the mitochondria, where it influences mitochondrial function and energy production . Additionally, its localization in the nucleus can affect gene expression by interacting with nuclear proteins and transcription factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with a chlorinating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other thiadiazole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its biological activities.

    Industry: Used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl group and the chlorine atom provides distinct properties compared to other similar compounds .

Properties

IUPAC Name

2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3OS/c1-3-5-10-11-7(13-5)9-6(12)4(2)8/h4H,3H2,1-2H3,(H,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRRQPRHLHNAKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10403023
Record name 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

391864-00-9
Record name 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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